molecular formula C29H29BrN4O4 B2464206 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide CAS No. 866014-76-8

5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide

Cat. No.: B2464206
CAS No.: 866014-76-8
M. Wt: 577.479
InChI Key: LSXWRVQJJYAMIA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an amino group, a bromophenyl group, a quinazolinone group, and a phenethylpentanamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and quinazolinone groups, in particular, would likely contribute to a significant degree of aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino, bromophenyl, and quinazolinone groups. These groups are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group, for example, could increase its molecular weight and potentially its lipophilicity .

Scientific Research Applications

Pharmacological Activities

5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide and its derivatives have been studied for various pharmacological activities. These include anti-inflammatory, analgesic, and anti-bacterial properties as shown in the synthesis and evaluation of similar 6-bromoquinazolinone derivatives (Ch. Rajveer et al., 2010).

Anticonvulsant Activity

Quinazolinone derivatives have been explored for their potential in anticonvulsant therapy. A study synthesizing N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides demonstrated significant anticonvulsant activities, which may be relevant for compounds with similar quinazolinone structures (Nada A Noureldin et al., 2017).

Antimicrobial Activities

Research on quinazolinone derivatives also includes the exploration of their antimicrobial properties. For instance, some new 1,2,4-Triazole derivatives synthesized from similar reactions exhibited good or moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007).

Potential in Cancer Therapy

The use of quinazolinone derivatives in cancer therapy has been an area of interest. A study involved the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Yilin Fang et al., 2016).

Synthesis and Brightening Agents

Another application includes the synthesis of 2-Aryl-6-substituted quinolines for potential use as fluorescent brightening agents. This demonstrates the versatility of quinazolinone derivatives in various industrial applications (D. W. Rangnekar et al., 1987).

Antifungal and Antimicrobial Effects

Further, the antimicrobial and antifungal effects of 1,2,4-triazole derivatives, which are structurally similar, have been investigated for medical and veterinary applications (M. V. Ohloblina et al., 2022).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. While specific safety data for this compound isn’t available, compounds with similar structures can pose hazards such as skin and eye irritation, and respiratory discomfort .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the structural features of this compound, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-bromophenylamine with ethyl acetoacetate to form 2-(4-bromophenylamino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 2-aminobenzamide to form 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide.", "Starting Materials": [ "4-bromophenylamine", "ethyl acetoacetate", "2-aminobenzamide", "N-phenethylpentanamide", "sodium ethoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenylamine (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction. Filter the precipitate and wash with water.", "Step 4: Dissolve the obtained intermediate in ethanol and add 2-aminobenzamide (1.1 eq). Stir the mixture for 2 hours at room temperature.", "Step 5: Add N-phenethylpentanamide (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "Step 6: Quench the reaction with water and filter the precipitate. Wash with water and dry the product." ] }

866014-76-8

Molecular Formula

C29H29BrN4O4

Molecular Weight

577.479

IUPAC Name

5-[1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C29H29BrN4O4/c30-22-13-15-23(16-14-22)32-27(36)20-34-25-11-5-4-10-24(25)28(37)33(29(34)38)19-7-6-12-26(35)31-18-17-21-8-2-1-3-9-21/h1-5,8-11,13-16H,6-7,12,17-20H2,(H,31,35)(H,32,36)

InChI Key

LSXWRVQJJYAMIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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